4-Chloro-2-((4-fluorobenzyl)oxy)pyridine
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Overview
Description
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9ClFNO. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position and a 4-fluorobenzyl group attached via an oxygen atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 4-fluorobenzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of pyridine amines.
Scientific Research Applications
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine
- 4-Chloro-2-((3-fluorobenzyl)oxy)pyridine
- 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
Uniqueness
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine is unique due to the specific positioning of the chloro and fluorobenzyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
1346707-08-1 |
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Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
InChI Key |
LAMMQKABQRCVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
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